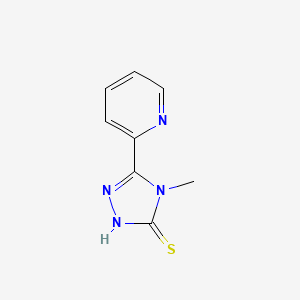

4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Description

4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .

Properties

IUPAC Name |

4-methyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDMGESUVCCARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form sulfonic acids under strong oxidative conditions. While specific reagents for this compound are not explicitly documented, analogous triazole-thiol derivatives typically use hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) in acidic media.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂/H₂SO₄ or HNO₃ (conc.) | Triazole-3-sulfonic acid derivative |

Reduction Reactions

Reduction of the thiol group can yield amine derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for such transformations in triazole systems.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Triazole-3-amine analog |

S-Alkylation

The thiol group participates in nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. For example, reaction with methyl iodide (CH₃I) in basic media forms thioether derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| S-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 3-(Methylthio)triazole derivative |

Mannich Reaction

The compound forms Mannich bases via reaction with formaldehyde and primary/secondary amines. This introduces an aminomethyl group at the thiol position .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Mannich | HCHO, R₂NH, EtOH, reflux | 3-(Aminomethyl)triazole derivative |

Schiff Base Formation

After S-alkylation with hydrazide moieties, the resulting intermediates undergo condensation with aldehydes/ketones to form Schiff bases .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Schiff Base | RCHO, EtOH, Δ | Hydrazone-linked triazole hybrid |

Cyclization Reactions

The thiol group facilitates cyclization to form fused heterocycles. For instance, reaction with thiourea derivatives yields 1,3,4-oxadiazole or 1,3,4-thiadiazole rings .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | CS₂, KOH, EtOH, reflux | Oxadiazole-triazole hybrid |

Coupling with Pharmacophores

The compound serves as a scaffold for hybrid molecules. For example, coupling with ciprofloxacin derivatives via S-bridging enhances antibacterial activity .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Coupling | Acyl chloride, DCC, DMAP | Ciprofloxacin-triazole conjugate |

Key Mechanistic Insights

-

S-Alkylation : Proceeds via deprotonation of the thiol group by a base (e.g., K₂CO₃), followed by nucleophilic attack on the alkyl halide .

-

Mannich Reaction : Involves in situ generation of an iminium ion, which reacts with the thiolate anion .

-

Oxidation/Reduction : Electron-withdrawing pyridinyl and triazole rings modulate the reactivity of the thiol group, influencing redox potentials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol exhibit notable antimicrobial properties. For instance, studies have shown that related triazole-thiol compounds demonstrate activity against various strains of bacteria and fungi. The synthesis of these derivatives often involves modification of the pyridine or triazole moieties to enhance their pharmacological profiles .

Antitubercular Activity

In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, a study highlighted a derivative that showed promising results with a minimum inhibitory concentration (MIC) of 3.99 μM against the H37Rv strain . This indicates potential for developing new antitubercular agents.

Agricultural Applications

Fungicides

The compound's structure allows it to interact with biological systems in plants, making it a candidate for fungicidal applications. Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. Research into the efficacy of this compound as a fungicide is ongoing, focusing on its effectiveness against crop pathogens .

Materials Science

Coordination Chemistry

The thiol group in this compound allows it to act as a ligand for metal ions, leading to the formation of coordination complexes. These complexes can be utilized in various applications including catalysis and as precursors for nanomaterials. For example, zinc coordination frameworks have been synthesized using this compound under solvothermal conditions .

Nanomaterials

The compound can be used for the surface modification of nanomaterials such as ZnO nanorods. This application is significant for enhancing the properties of nanomaterials in electronic and photonic devices .

Analytical Chemistry

Chemical Sensors

Due to its ability to form stable complexes with metal ions, this compound has potential as a chemical sensor for detecting metal ions in environmental samples. The sensitivity and selectivity of these sensors can be optimized through structural modifications of the triazole ring .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring structure allows it to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and disease being studied.

Comparison with Similar Compounds

4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as fluconazole, voriconazole, and rufinamide . These compounds share a similar triazole ring structure but differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-Methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS Number: 34955-23-2) is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent and has been studied for its anticancer properties. The following sections will detail its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cells, and structure-activity relationships.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.24 g/mol |

| CAS Number | 34955-23-2 |

| MDL Number | MFCD04968889 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit broad-spectrum antimicrobial activity. A study focused on S-substituted derivatives of triazole-thiols found that at a concentration of 125 µg/mL, compounds showed activity against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The Minimum Inhibitory Concentration (MIC) ranged from 31.25 to 62.5 µg/mL for these pathogens .

Table: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. One study evaluated the compound's effectiveness against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results indicated that this compound exhibited higher cytotoxicity against melanoma cells compared to other types .

Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| IGR39 (Melanoma) | <10 | High |

| MDA-MB-231 | >20 | Moderate |

| Panc-1 | >20 | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural modifications. Variations in substituents on the thiol group were shown to influence both antimicrobial and anticancer activities significantly. For instance, the presence of electron-withdrawing groups improved antimicrobial potency while maintaining low toxicity profiles .

Case Studies

- Antimicrobial Efficacy : A comprehensive study synthesized various S-substituted derivatives and evaluated their antimicrobial properties. The most potent derivative was identified as having an MIC value of 31.25 µg/mL against Pseudomonas aeruginosa, demonstrating the importance of structural modification in enhancing biological activity .

- Cytotoxicity Profile : In another investigation focusing on hydrazone derivatives of triazoles, compounds derived from 4-methyl-5-pyridin-2-yl showed significant cytotoxic effects against melanoma cells in three-dimensional cultures, emphasizing their potential as antitumor agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine-carbothioamide precursors under basic conditions. For example, refluxing 2-pyridinecarboxaldehyde derivatives with thiourea in ethanol at 80–90°C for 6–8 hours achieves cyclization. Solvent choice (e.g., ethanol vs. DMF) and base selection (e.g., NaOH vs. KOH) critically impact yield, with ethanol favoring higher purity (80–85% yield) . Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted intermediates.

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- ¹H-NMR : Key signals include the pyridinyl proton at δ 8.5–8.7 ppm and triazole protons at δ 7.9–8.2 ppm .

- LC-MS : Molecular ion peaks at m/z 207 [M+H]⁺ confirm the molecular weight (C₈H₇N₅S).

- Elemental Analysis : Expected C, H, N percentages (e.g., C 46.36%, H 3.39%, N 33.80%) validate purity .

Cross-referencing with IR spectroscopy (S-H stretch at ~2550 cm⁻¹) ensures thiol group integrity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies should involve:

- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 1–13) at 25°C for 24–72 hours, monitoring degradation via HPLC. The compound is stable at pH 4–9 but degrades in strongly acidic/basic conditions due to thiol oxidation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting storage below 25°C in inert atmospheres .

Advanced Research Questions

Q. How can molecular docking and ADME studies be optimized to predict biological activity and pharmacokinetics?

- Methodological Answer :

- Target Selection : Prioritize receptors with known triazole-thiol interactions (e.g., COX-2, EGFR kinases). Use AutoDock Vina with Lamarckian genetic algorithms for docking .

- ADME Prediction : Employ SwissADME to calculate parameters like LogP (~2.1) and topological polar surface area (85 Ų), indicating moderate blood-brain barrier permeability but poor aqueous solubility .

- Validation : Correlate docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with in vitro assays (IC₅₀ ≤ 10 μM) to resolve false positives .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation approaches include:

- Solvent Correction : Re-run docking with explicit water molecules and compare with PBS/DMSO-solubilized in vitro data .

- Ensemble Docking : Use multiple receptor conformations (e.g., from molecular dynamics simulations) to account for binding site flexibility .

- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., MTT for cytotoxicity) .

Q. How can regioselective alkylation of the thiol group be achieved to generate S-derivatives with enhanced bioactivity?

- Methodological Answer :

- Alkylation Conditions : Use alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as base (60°C, 12 hours). Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane 1:1) .

- Regioselectivity : The thiol group reacts preferentially over triazole nitrogens due to higher nucleophilicity. DFT calculations (B3LYP/6-31G*) confirm the thiol’s lower activation energy (~15 kcal/mol) for alkylation .

- Purification : Column chromatography (silica gel, gradient elution with 20–50% ethyl acetate in hexane) isolates S-alkyl derivatives in >75% yield .

Q. What computational methods are effective in elucidating electronic properties and reaction mechanisms?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity. Fukui indices identify the thiol sulfur as the most nucleophilic site .

- Mechanistic Insights : Simulate reaction pathways (e.g., cyclization) using Gaussian 09 with solvent models (IEFPCM for ethanol). Transition state analysis reveals a six-membered cyclic intermediate with an energy barrier of ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.